molecular formula C12H17BFNO2 B1289440 4-Amino-3-fluorophenylboronic acid pinacol ester CAS No. 819058-34-9

4-Amino-3-fluorophenylboronic acid pinacol ester

Cat. No. B1289440
Key on ui cas rn: 819058-34-9
M. Wt: 237.08 g/mol
InChI Key: AIXGNRNTXUKZLC-UHFFFAOYSA-N
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Patent
US08133995B2

Procedure details

To a solution of 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (7.65 g, 32.3 mmol, 1 eq) in 1,2-dichloroethane (76.5 mL) was added 1-fluoro-2-isocyanato-4-(trifluoromethyl)benzene (4.9 ml, 33.9 mmol, 1.05 eq). The reaction was allowed to stir overnight. White solids precipitated from the reaction mixture and were filtered and washed with hexanes (3×). The solids were dried under vacuum to obtain 8.75 g (61.3% yield) of the desired product. 1H-NMR (DMSO-d6) δ 9.45 (d, J=2.7 Hz, 1H), 9.32 (d, J=2.76 Hz, 1H), 8.63 (dd, J=7.2, 2.2 Hz, 1H), 8.28 (t, J=8.0 Hz, 1H), 7.50-7.34 (m, 4H), 1.27 (s, 12H); MS [M+H]+=443, LCMS RT=4.50 min
Quantity
7.65 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
76.5 mL
Type
solvent
Reaction Step One
Yield
61.3%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)[CH:6]=[CH:5][C:3]=1[NH2:4].[F:18][C:19]1[CH:24]=[CH:23][C:22]([C:25]([F:28])([F:27])[F:26])=[CH:21][C:20]=1[N:29]=[C:30]=[O:31]>ClCCCl>[F:1][C:2]1[CH:8]=[C:7]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)[CH:6]=[CH:5][C:3]=1[NH:4][C:30]([NH:29][C:20]1[CH:21]=[C:22]([C:25]([F:26])([F:28])[F:27])[CH:23]=[CH:24][C:19]=1[F:18])=[O:31]

Inputs

Step One
Name
Quantity
7.65 g
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)B1OC(C(O1)(C)C)(C)C
Name
Quantity
4.9 mL
Type
reactant
Smiles
FC1=C(C=C(C=C1)C(F)(F)F)N=C=O
Name
Quantity
76.5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
White solids precipitated from the reaction mixture
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with hexanes (3×)
CUSTOM
Type
CUSTOM
Details
The solids were dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=CC(=C1)B1OC(C(O1)(C)C)(C)C)NC(=O)NC1=C(C=CC(=C1)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.75 g
YIELD: PERCENTYIELD 61.3%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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